molecular formula C16H23NO3S B2916853 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide CAS No. 898413-17-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide

Cat. No. B2916853
CAS RN: 898413-17-7
M. Wt: 309.42
InChI Key: DQRLUWQTCNDVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .


Synthesis Analysis

The compound was discovered and characterized as part of a series of similar compounds. The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Chemical Reactions Analysis

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also demonstrated improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Tumor Proliferation Assessment

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-methylbenzamide has been explored in the context of tumor proliferation assessment. A study evaluated the safety and dosimetry of this compound, particularly its variant 18F-ISO-1, as a marker for cellular proliferation in tumors. This study demonstrated the potential of 18F-ISO-1 in imaging tumor proliferation, showing a significant correlation between its uptake and the Ki-67 proliferation marker in various cancer types (Dehdashti et al., 2013).

DNA Repair and Poly(ADP-ribose) Synthesis

Another important area of research is the role of similar compounds in DNA repair processes. For instance, 3-Aminobenzamide, a related compound, has been studied to understand its effects on DNA break frequencies and the potential regulatory role of poly(ADP-ribose) in DNA repair. This research pointed out the complexity of 3-Aminobenzamide's cellular effects, indicating the need for more specific studies to ascertain its role in DNA repair mechanisms (Cleaver et al., 1985).

Synthesis and Characterization of Polyimides

The synthesis and characterization of novel polyimides, involving compounds like 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, represent another research application. These studies contribute to the development of new materials with potential applications in various industries (Butt et al., 2005).

DNA Precursor Metabolism Disturbances

Research has also been conducted on the disturbances in DNA precursor metabolism associated with exposure to inhibitors of poly(ADP-ribose) synthetase, such as 3-Aminobenzamide. This study explored the wide range of effects on DNA precursor metabolism and the specificity of 3-Aminobenzamide's inhibition, contributing to our understanding of cellular processes and DNA synthesis (Milam et al., 1986).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-12(2)10-17(15-7-8-21(19,20)11-15)16(18)14-6-4-5-13(3)9-14/h4-6,9,12,15H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRLUWQTCNDVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC(C)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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